molecular formula C11H20O3 B1381020 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid CAS No. 1600605-61-5

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid

Cat. No.: B1381020
CAS No.: 1600605-61-5
M. Wt: 200.27 g/mol
InChI Key: ITWGUQBIOFVUEC-UHFFFAOYSA-N
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Description

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C11H20O3 It is a derivative of cyclohexane carboxylic acid, where a butan-2-yloxy group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid typically involves the esterification of cyclohexane carboxylic acid with butan-2-ol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

Cyclohexane carboxylic acid+Butan-2-olAcid catalyst4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid+Water\text{Cyclohexane carboxylic acid} + \text{Butan-2-ol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} Cyclohexane carboxylic acid+Butan-2-olAcid catalyst​4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and catalysts, as well as precise control of temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The butan-2-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Cyclohexanone or cyclohexane-1,1-dicarboxylic acid.

    Reduction: 4-(Butan-2-yloxy)cyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its structural similarity to natural substrates.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The butan-2-yloxy group may enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane carboxylic acid: The parent compound without the butan-2-yloxy group.

    4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: A similar compound with a methoxycarbonyl group instead of butan-2-yloxy.

    Cyclohexane-1,1-dicarboxylic acid: A compound with two carboxylic acid groups on the cyclohexane ring.

Uniqueness

4-(Butan-2-yloxy)cyclohexane-1-carboxylic acid is unique due to the presence of the butan-2-yloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-butan-2-yloxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWGUQBIOFVUEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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